4-Aminobenzamidine hydrochloride
Overview
Description
4-Aminobenzamidine hydrochloride is a synthetic diamidine derivative known for its role as a urokinase inhibitor and trypsin inhibitor . It is commonly used as a ligand in affinity chromatography for the purification and immobilization of enzymes . The compound is characterized by its white to yellowish fine crystalline powder form and is hygroscopic in nature .
Mechanism of Action
Target of Action
4-Aminobenzamidine hydrochloride primarily targets serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
The compound acts as an inhibitor of these proteases . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus blocking its activity .
Biochemical Pathways
By inhibiting serine proteases, this compound can affect multiple biochemical pathways. For instance, it can impact the fibrinolysis pathway by inhibiting urokinase-type plasminogen activator , a key enzyme involved in the breakdown of blood clots.
Result of Action
The inhibition of serine proteases by this compound can lead to a variety of molecular and cellular effects. For example, it can prevent the breakdown of blood clots in the fibrinolysis pathway, potentially affecting conditions such as thrombosis .
Biochemical Analysis
Biochemical Properties
4-Aminobenzamidine hydrochloride plays a significant role in biochemical reactions, primarily as an inhibitor of serine proteases such as trypsin and urokinase . It acts as a competitive inhibitor, binding to the active site of these enzymes and preventing substrate interaction. This inhibition is crucial in studying enzyme kinetics and understanding the mechanisms of protease activity. Additionally, this compound is used as a ligand in affinity chromatography, aiding in the purification and immobilization of enzymes .
Cellular Effects
This compound influences various cellular processes by inhibiting proteases involved in cell signaling pathways and gene expression. By inhibiting enzymes like trypsin and urokinase, it can modulate cellular metabolism and affect processes such as cell proliferation and apoptosis . The compound’s impact on cell signaling pathways can lead to changes in gene expression, ultimately influencing cellular function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of serine proteases, such as trypsin and urokinase . This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming a stable complex that blocks substrate access. This inhibition can lead to changes in gene expression and cellular responses, providing insights into the regulation of protease activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under standard storage conditions (2-8°C) and can maintain its inhibitory activity for extended periods . Prolonged exposure to light and air may lead to degradation, reducing its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target proteases without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as respiratory irritation and skin irritation . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It acts as an inhibitor of serine proteases, affecting metabolic flux and metabolite levels . The compound’s inhibition of enzymes like trypsin and urokinase can alter the balance of metabolic pathways, providing insights into the regulation of protease activity and its impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution can affect its localization and accumulation, influencing its activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role as a protease inhibitor, as it ensures that the compound reaches its target enzymes and exerts its inhibitory effects effectively.
Preparation Methods
The preparation of 4-Aminobenzamidine hydrochloride involves several steps:
Cyanation: The starting material, 4-nitrobenzoic acid, undergoes cyanation to form 4-nitrobenzonitrile.
Addition and Amination: The 4-nitrobenzonitrile is then subjected to addition and amination reactions to produce 4-aminobenzamidine.
Reduction: The 4-aminobenzamidine is reduced to obtain 4-aminobenzamidine imidogen n-hexyl formate.
Salification: Finally, the 4-aminobenzamidine imidogen n-hexyl formate is salified with hydrogen chloride to yield this compound.
This method is noted for its simplicity, ease of control, and low production cost, making it suitable for industrial applications .
Chemical Reactions Analysis
4-Aminobenzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions are crucial in its synthesis, particularly in converting nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, especially in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include hydroxylamine hydrochloride, ammonium salts, and hydrogen chloride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Aminobenzamidine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Aminobenzamidine hydrochloride can be compared with other similar compounds such as:
4-Fluoro-benzamidine hydrochloride: This compound is similar in structure but has different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its dual role as a urokinase and trypsin inhibitor, along with its utility in enzyme purification and immobilization .
Properties
IUPAC Name |
4-aminobenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVZGKYMGKLGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7761-72-0, 2498-50-2 | |
Record name | Benzenecarboximidamide, 4-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7761-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenecarboximidamide, 4-amino-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2498-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10228278 | |
Record name | Benzamidine, p-amino-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7761-72-0, 2498-50-2 | |
Record name | Benzamidine, p-amino-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC56418 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamidine, p-amino-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7761-72-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Aminobenzamidine hydrochloride in the development of the gingipain sensor?
A1: In this research [], this compound (4-ABH) is not investigated as an independent molecule but serves as a component within a larger monomer structure. It is incorporated into the imprinted polymer matrix through its derivative, N-methacryloyl-4-aminobenzamidine hydrochloride (BAM). This BAM monomer, along with NIPAM and HEAA, plays a crucial role in creating the selective binding sites within the polymer during the microcontact imprinting process. The choice of these specific monomers, including BAM, likely contributes to the sensor's high affinity and selectivity for the targeted gingipains.
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